2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiophene ring and a pyrroloquinoxaline core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Attachment of the Methoxypropyl Group: This step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: It can be used to study the interaction of pyrroloquinoxaline derivatives with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block for organic electronic materials.
Uniqueness
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of a pyrroloquinoxaline core with a thiophene ring and a methoxypropyl group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-10-5-9-22-20(27)16-17-19(25-15-8-3-2-7-14(15)24-17)26(18(16)21)23-12-13-6-4-11-29-13/h2-4,6-8,11-12H,5,9-10,21H2,1H3,(H,22,27)/b23-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFRSOJJXXWMU-FSJBWODESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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